molecular formula C6H3BrO4 B2951746 3-Bromo-5-formyl-2-furoic acid CAS No. 4805-98-5

3-Bromo-5-formyl-2-furoic acid

Cat. No. B2951746
CAS RN: 4805-98-5
M. Wt: 218.99
InChI Key: VVEZJFKBVRQGRO-UHFFFAOYSA-N
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Description

“3-Bromo-5-formyl-2-furoic acid” is a chemical compound with the molecular formula C6H3BrO4 . It is a derivative of furoic acid, which is a type of carboxylic acid .


Synthesis Analysis

The synthesis of “3-Bromo-5-formyl-2-furoic acid” could potentially involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-formyl-2-furoic acid” consists of a bromine atom (Br), a formyl group (-CHO), and a carboxylic acid group (-COOH) attached to a furan ring .


Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-5-formyl-2-furoic acid” could potentially include oxidation and reduction processes . These reactions could be facilitated by biological processes, using cells or enzymes .


Physical And Chemical Properties Analysis

“3-Bromo-5-formyl-2-furoic acid” is a solid compound . It has an empirical formula of C6H3BrO4 and a molecular weight of 218.99 Da .

Scientific Research Applications

Subheading: Biomass-Derived Chemical Production

3-Bromo-5-formyl-2-furoic acid is explored as a chemical intermediate in the transformation of biomass into valuable chemical products. Zhang et al. (2017) discuss the synthesis of 2,5-Furandicarboxylic acid (2,5-FDCA) from furoic acid, a derivative of furfural. This synthesis route transforms C5-based furfural, derived from bulky raw biomaterials, through bromination, esterification, carbonylation, and hydrolysis processes. The conversion of furoic acid to 2,5-FDCA is particularly significant because 2,5-FDCA serves as a renewable alternative to p-phthalic acid in the polymer industry. This research presents an innovative pathway for the conversion of biomass into high-value chemicals, highlighting the potential of 3-bromo-5-formyl-2-furoic acid derivatives in sustainable chemistry and engineering (Zhang et al., 2017).

Chemical Transformations and Synthesis

Subheading: Synthesis of Furan Derivatives

In the field of synthetic organic chemistry, 3-Bromo-5-formyl-2-furoic acid and its derivatives serve as crucial intermediates. Bellina et al. (2001) describe the synthesis of 4-aryl-3-bromo-2(5H)-furanones and their further transformation into various compounds. These furanones are synthesized from readily available 3,4-dibromo-2(5H)-furanone, highlighting the role of 3-bromo-furan derivatives in the synthesis of complex organic molecules. The study underscores the versatility of these compounds in organic synthesis, providing a foundation for the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Bellina et al., 2001).

Transition Metal Complexes

Subheading: Metal Complex Formation

The ligand properties of 3-Bromo-5-formyl-2-furoic acid derivatives are explored in the formation of transition metal complexes. Kumar and Saxena (2012) study a series of transition metal complexes using a ligand derived from 5-bromo salicylaldehyde-2-furoic acid hydrazide. The complexes, characterized by various analytical methods, exhibit octahedral structures, and the ligand behaves in a dibasic tridentate manner. The non-participation of the furan ring oxygen in coordination with the metal ions is a noteworthy observation. This study provides insights into the coordination chemistry of 3-bromo-furoic acid derivatives and their potential applications in catalysis, materials science, and medicinal chemistry (Kumar & Saxena, 2012).

Mechanism of Action

While the specific mechanism of action for “3-Bromo-5-formyl-2-furoic acid” is not explicitly mentioned in the search results, it’s worth noting that the Suzuki–Miyaura coupling, which could be involved in its synthesis, involves two key steps: oxidative addition and transmetalation .

Safety and Hazards

While specific safety and hazard information for “3-Bromo-5-formyl-2-furoic acid” is not available, it’s important to handle all chemical compounds with care. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Future Directions

The future directions for “3-Bromo-5-formyl-2-furoic acid” could potentially involve its use in the development of bioprocesses for producing molecules that can replace those derived from oil . This is due to the reactivity of furan derivatives, which makes them suitable for the synthesis of new fuels and polymer precursors .

properties

IUPAC Name

3-bromo-5-formylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO4/c7-4-1-3(2-8)11-5(4)6(9)10/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEZJFKBVRQGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-formyl-2-furoic acid

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